molecular formula C16H19NO3 B192816 Sanguinine CAS No. 60755-80-8

Sanguinine

Cat. No. B192816
CAS RN: 60755-80-8
M. Wt: 273.33 g/mol
InChI Key: OYSGWKOGUVOGFQ-RBOXIYTFSA-N
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Description

Sanguinine is a polycyclic quaternary alkaloid . It is extracted from some plants, including the bloodroot plant, Sanguinaria canadensis, from whose scientific name, its name is derived . It is also found in the Mexican prickly poppy (Argemone mexicana), Chelidonium majus, and Macleaya cordata .


Synthesis Analysis

The synthesis of sanguinarine begins with 4-hydroxyphenyl-acetaldehyde and dopamine. These two compounds are combined to form norcoclaurine. Next, methyl groups are added to form N-methylcoclaurine. The enzyme CYP80B1 subsequently adds a hydroxyl group, forming 3’-hydroxy-N-methylcoclaurine . A novel series of sanguinarine derivatives were synthesized and evaluated as anti-non-small cell lung cancer (NSCLC) agents .


Molecular Structure Analysis

Sanguinarine is a toxin that kills animal cells through its action on the Na+/K±ATPase transmembrane protein . The crystal structure of sanguinarine bound to PPAR reveals a unique ligand-binding mode of sanguinarine .


Chemical Reactions Analysis

Sanguinarine interferes with nerve impulse transmission in arthropods and vertebrates due to its notable inhibitory effects on choline acetyltransferase activity . It also hinders nicotinergic, muscarinergic, and serotonin-2 receptors, impairing nerve transmission .

Scientific Research Applications

Acetylcholinesterase Inhibitory Activity

Sanguinine exhibits significant acetylcholinesterase inhibitory activity, surpassing even galanthamine, a compound used in Alzheimer's disease treatment. This finding highlights sanguinine's potential in addressing neurological conditions related to acetylcholinesterase activity (López et al., 2002).

Anti-Inflammatory Effects

Sanguinarine (SANG) demonstrates notable anti-inflammatory effects, both in vitro and in vivo. Its ability to inhibit the expression of inflammatory mediators and inflammation in general is a significant attribute, offering potential applications in treating various inflammatory diseases (Niu et al., 2012).

Ulcerative Colitis Treatment

Sanguinarine has shown a protective effect against acetic acid-induced ulcerative colitis in mice. This suggests its potential application in the treatment of inflammatory bowel diseases, given its impact on key inflammatory pathways (Niu et al., 2013).

Metabolism and Biological Activity

The metabolism of sanguinarine is a subject of ongoing research, contributing to our understanding of its biological activity. Studies show that sanguinarine is converted to dihydrosanguinarine in vivo, possibly as a detoxification pathway, and its biological activity may be modulated by aryl hydrocarbon receptor metabolic signaling pathways (Dvořák & Šimánek, 2007).

Anticancer Potential

Sanguinarine has shown promising anticancer properties, including its utility in inhibiting aberrantly activated signal transduction pathways and inducing cell death in cancer cells. Its ability to inhibit angiogenesis and enhance the cytotoxic effects of standard chemotherapeutics makes it a potential candidate for cancer treatment (Achkar et al., 2017).

Safety And Hazards

Sanguinarine is a toxin that kills animal cells through its action on the Na+/K±ATPase transmembrane protein . If ingested, it can cause a disease known as epidemic dropsy . If applied to the skin, sanguinarine may cause a massive scab of dead flesh where it killed the cells where it was applied, called an eschar .

properties

IUPAC Name

(1S,12S,14R)-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-9,14-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-17-7-6-16-5-4-11(18)8-13(16)20-15-12(19)3-2-10(9-17)14(15)16/h2-5,11,13,18-19H,6-9H2,1H3/t11-,13-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSGWKOGUVOGFQ-RBOXIYTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40209575
Record name O-Desmethylgalantamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sanguinine

CAS RN

60755-80-8
Record name Sanguinine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60755-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Desmethylgalantamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060755808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Desmethylgalantamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-DESMETHYLGALANTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7ZOW3CZ7W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
363
Citations
S KOBAYASHI, S TAKEDA, H ISHIKAWA… - Chemical and …, 1976 - jstage.jst.go.jp
… new phenolic alkaloid, sanguinine (I), as well as lycorine (II) and galanthamine (III). Sanguinine (I) , … r The mass spectrum of I also supported structure I for sanguinine. The fragmentation …
Number of citations: 43 www.jstage.jst.go.jp
S Ka, M Masi, N Merindol, R Di Lecce, MB Plourde… - Phytochemistry, 2020 - Elsevier
… Cherylline, gigantellinine, crinine, flexinine and sanguinine inhibited the activity of AChE in a dose-dependent manner, and inhibition by sanguinine was remarkably effective (IC 50 = …
Number of citations: 34 www.sciencedirect.com
S López, J Bastida, F Viladomat, C Codina - Life sciences, 2002 - Elsevier
… An in vitro structure-activity relationship study involving sanguinine and other synthetic … Therefore, the extra hydroxyl group of sanguinine available for potential interaction with …
Number of citations: 567 www.sciencedirect.com
M de F de B Brito, JV Ferreira… - Current Bioactive …, 2017 - ingentaconnect.com
… greater stability and lower reactivity than sanguinine that showed low stability and increased chemical reactivity. Sanguinine, galantamine and epinorgalantamine molecules showed …
Number of citations: 3 www.ingentaconnect.com
JE Ortiz, A Garro, NB Pigni, MB Agüero, G Roitman… - Phytomedicine, 2018 - Elsevier
… , such difference allows sanguinine to … sanguinine might be attributed to this additional interaction with Ser200 as well as to the stronger molecular interactions observed for sanguinine …
Number of citations: 42 www.sciencedirect.com
S Kobayashi, K Satoh, A Numata, T Shingu, M Kihara - Phytochemistry, 1991 - Elsevier
… The mass spectrum indicated the molecular formula C16H,,N04 and its fragmentation pattern was similar to that of sanguinine (2) [4], except for the [M]’ peak. The ‘HNMR spectrum (…
Number of citations: 51 www.sciencedirect.com
L Torras-Claveria, S Berkov, C Codina… - Industrial Crops and …, 2013 - Elsevier
… Sanguinine, an even more powerful inhibitor of acetylcholinesterase than galanthamine, was also found in the leaves and bulbs of 22 ornamental varieties of Narcissus, which exhibited …
Number of citations: 56 www.sciencedirect.com
N Martinez-Peinado… - Parasites & …, 2020 - parasitesandvectors.biomedcentral …
… cruzi growth inhibition assay revealed that lycorine, hippeastrine, haemanthamine, narciclasine and montanine were active, while crinine, tazettine, sanguinine and 1-O-acetylcaranine …
S Berkov, F Viladomat, C Codina… - Journal of mass …, 2012 - Wiley Online Library
… Besides the galanthamine-type compounds galanthamine and sanguinine, we found other … 15 and 16 indicates that they may be derivatives of sanguinine (5) and 3-O-acetylsanguinine (…
S Berkov, C Codina, F Viladomat, J Bastida - Bioorganic & medicinal …, 2008 - Elsevier
… sanguinine after administration, show low levels of brain bioavailability due to the phenolic group of sanguinine. … higher lipophilicity as compared to sanguinine and galanthamine. It was …
Number of citations: 111 www.sciencedirect.com

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